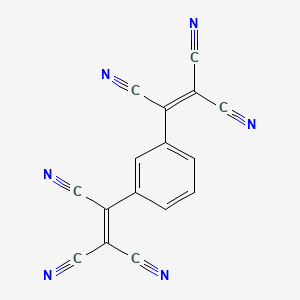
2,2'-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) is a chemical compound characterized by its unique structure, which includes a phenylene group connected to ethene and tricarbonitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) typically involves the reaction of 1,3-phenylenediamine with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrile derivatives, while reduction could produce amines or other reduced forms of the compound .
Scientific Research Applications
2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties .
Mechanism of Action
The mechanism by which 2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of new compounds with different properties. These interactions are crucial for its applications in materials science and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,2-Ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine): This compound has a similar structure but includes triazine groups instead of tricarbonitrile groups.
1,1,2,2-Tetraphenylethylene: Another related compound with a similar ethene backbone but different substituents.
Uniqueness
2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) is unique due to its combination of phenylene and tricarbonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
121135-21-5 |
|---|---|
Molecular Formula |
C16H4N6 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
2-[3-(1,2,2-tricyanoethenyl)phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C16H4N6/c17-5-13(6-18)15(9-21)11-2-1-3-12(4-11)16(10-22)14(7-19)8-20/h1-4H |
InChI Key |
FHNCPUIDJNRGNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=C(C#N)C#N)C#N)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



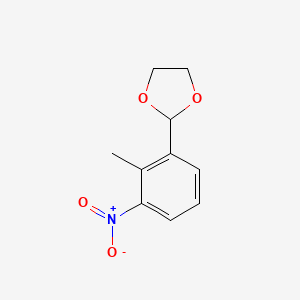
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
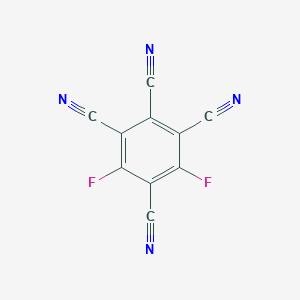
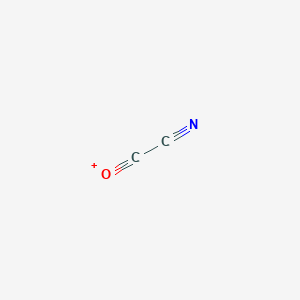
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
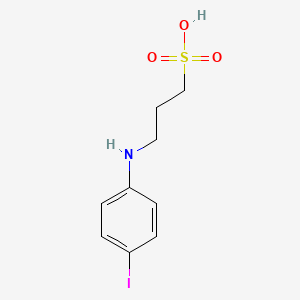
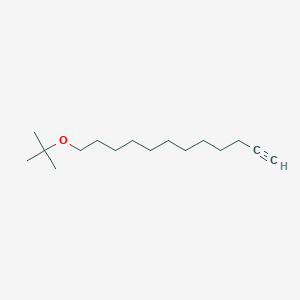
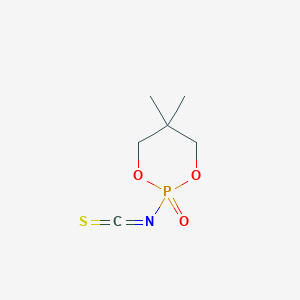
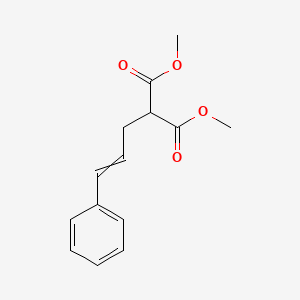
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
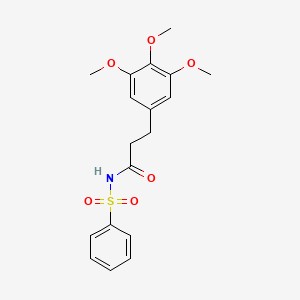
![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
